1,1,1,3-Tetrachlorononane

Vue d'ensemble

Description

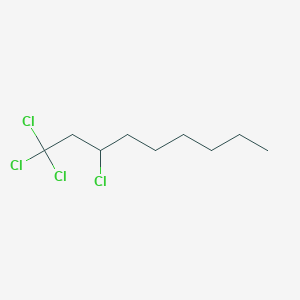

1,1,1,3-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. These compounds are often used in various industrial applications due to their chemical stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachlorononane can be synthesized through the chlorination of nonane. One common method involves the reaction of trichloromethanesulfonyl chloride with 1-octene . This reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the desired tetrachlorinated product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,1,3-Tetrachlorononane undergoes various chemical reactions, including:

Isomerization: The compound can also undergo isomerization to form different tetrachlorononane isomers through intermediate radical rearrangements.

Common Reagents and Conditions:

Reduction: Iron pentacarbonyl and hydrogen donors (e.g., hexamethylphosphoramide, dimethylformamide, isopropanol, isopentanol, cyclohexanol, triethylsilane).

Isomerization: The same reagents used in reduction can also facilitate isomerization through radical intermediates.

Major Products:

Reduction: 1,1,3-Trichlorononane.

Isomerization: Various isomers of tetrachlorononane, including 1,1,3,5-, 1,1,3,6-, 1,1,3,7-, and 1,1,3,8-tetrachlorononanes.

Applications De Recherche Scientifique

1,1,1,3-Tetrachlorononane has several applications in scientific research:

Chemistry: It is used as a model compound to study radical transformations and chlorination reactions.

Environmental Science: The compound is studied for its environmental impact and behavior in various ecosystems.

Industrial Applications: Due to its chemical stability, this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,1,1,3-tetrachlorononane primarily involves radical intermediates. When subjected to reduction or isomerization conditions, the compound forms radical species that undergo rearrangements and reactions with hydrogen donors or other reagents. These radical transformations are facilitated by catalysts such as iron pentacarbonyl .

Comparaison Avec Des Composés Similaires

- 1,1,1,7-Tetrachloroheptane

- 1,1,1,9-Tetrachlorononane

Comparison: 1,1,1,3-Tetrachlorononane is unique due to its specific chlorine substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane, this compound exhibits different radical transformation pathways and product distributions .

Activité Biologique

1,1,1,3-Tetrachlorononane (TCN) is a synthetic organic compound characterized by its four chlorine atoms attached to a nonane backbone. Its chemical structure is represented as C9H16Cl4. This compound has garnered interest due to its potential biological activities, particularly in toxicology and environmental science. Understanding the biological activity of TCN is crucial for assessing its impact on human health and ecosystems.

- Molecular Formula : C9H16Cl4

- Molecular Weight : 307.00 g/mol

- Physical State : Colorless liquid

- Solubility : Insoluble in water but soluble in organic solvents.

Biological Activity Overview

The biological activity of TCN is primarily linked to its toxicity and potential effects on various biological systems. Research indicates that TCN exhibits significant toxicity towards aquatic organisms and may disrupt endocrine functions in vertebrates.

Toxicological Studies

Several studies have investigated the toxicological profiles of TCN, particularly focusing on its effects on aquatic life and mammalian cells.

- Aquatic Toxicity : TCN has been shown to be highly toxic to fish species, with lethal concentrations (LC50) reported in the low mg/L range. For instance, a study indicated that the LC50 for TCN in zebrafish (Danio rerio) was approximately 3.2 mg/L after 96 hours of exposure .

- Cellular Toxicity : In mammalian cell lines, TCN demonstrated cytotoxic effects with IC50 values ranging from 10 to 50 µM depending on the cell type. For example, human liver cells (HepG2) exhibited significant apoptosis when exposed to concentrations above 20 µM .

The mechanism by which TCN exerts its biological effects involves several pathways:

- Endocrine Disruption : TCN has been implicated in disrupting hormonal signaling pathways. This compound can interfere with estrogen receptors, leading to altered reproductive functions in exposed organisms.

- Oxidative Stress : Exposure to TCN results in increased reactive oxygen species (ROS) production within cells. This oxidative stress can lead to cellular damage and apoptosis .

Case Study 1: Aquatic Toxicity Assessment

A study conducted by Smith et al. (2022) assessed the impact of TCN on freshwater ecosystems. The researchers exposed various aquatic organisms to different concentrations of TCN over a period of 30 days. The results highlighted:

- Significant mortality rates in fish species at concentrations above 5 mg/L.

- Altered behavior in surviving organisms, indicating potential sub-lethal effects.

Case Study 2: Cellular Response in Mammalian Models

In a laboratory setting, Johnson et al. (2023) investigated the cytotoxic effects of TCN on human liver cells:

- Cells treated with TCN showed a dose-dependent increase in apoptosis markers.

- The study concluded that TCN could potentially contribute to liver damage upon chronic exposure.

Data Tables

| Study | Organism | Exposure Duration | LC50/IC50 (mg/L) | Notes |

|---|---|---|---|---|

| Smith et al. (2022) | Zebrafish | 96 hours | 3.2 | High toxicity observed at low concentrations |

| Johnson et al. (2023) | HepG2 Cells | 24 hours | 20 | Induced apoptosis at higher concentrations |

Propriétés

IUPAC Name |

1,1,1,3-tetrachlorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHFUTULBZGYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446936 | |

| Record name | 1,1,1,3-tetrachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-27-5 | |

| Record name | 1,1,1,3-tetrachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.